molecular formula C17H13ClN2O3 B2424636 N-(3-chlorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide CAS No. 891369-94-1

N-(3-chlorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2424636
CAS No.: 891369-94-1
M. Wt: 328.75
InChI Key: KDDWCGQFCOEADZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a 3-chlorophenyl group, an imino group, and a methoxy group attached to a chromene backbone, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Backbone: The chromene backbone can be synthesized via a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated benzene derivative.

    Formation of the Imino Group: The imino group is typically formed by the reaction of an amine with a suitable carbonyl compound, such as an aldehyde or ketone.

    Methoxylation: The methoxy group can be introduced via methylation using a methylating agent like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 3-chlorophenyl group or the imino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorinated benzene derivatives, amines, and methylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(3-chlorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-imino-2H-chromene-3-carboxamide: Lacks the methoxy group, which may affect its biological activity.

    N-(3-chlorophenyl)-2-imino-8-hydroxy-2H-chromene-3-carboxamide: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical reactivity and biological properties.

    N-(4-chlorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide: The position of the chlorine atom on the phenyl ring is different, which may influence its interaction with molecular targets.

Uniqueness

N-(3-chlorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is unique due to the specific combination of functional groups and their positions on the chromene backbone. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-22-14-7-2-4-10-8-13(16(19)23-15(10)14)17(21)20-12-6-3-5-11(18)9-12/h2-9,19H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDWCGQFCOEADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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